molecular formula C27H26N2O6 B12822866 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B12822866
M. Wt: 474.5 g/mol
InChI Key: UPDLIBPJTGFGJU-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its intricate structure, which includes fluorenyl, benzyloxy, and propanoic acid moieties. It is often utilized in peptide synthesis and other biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as coupling reactions. One common method involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group and benzyloxycarbonyl (Cbz) protection for the carboxyl group. The synthesis may proceed as follows:

  • Protection of the amino group with Fmoc.
  • Protection of the carboxyl group with Cbz.
  • Coupling of the protected amino acid with the desired peptide chain using coupling reagents such as HBTU or DCC.
  • Deprotection of the Fmoc and Cbz groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques can enhance efficiency and yield. Reaction conditions such as temperature, solvent, and pH are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a reagent in organic synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The fluorenyl and benzyloxy groups play crucial roles in binding to the target sites, while the propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its combination of fluorenyl, benzyloxy, and propanoic acid groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C27H26N2O6

Molecular Weight

474.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H26N2O6/c1-29(24(25(30)31)15-28-26(32)34-16-18-9-3-2-4-10-18)27(33)35-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1

InChI Key

UPDLIBPJTGFGJU-DEOSSOPVSA-N

Isomeric SMILES

CN([C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CNC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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